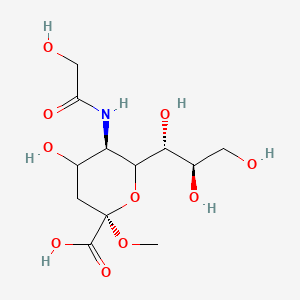
2-(Methylamino)ethanethioamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)ethanethioamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2S and a molecular weight of 140.63 g/mol . It is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the production of histamine H2-receptor antagonists such as nizatidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethanethioamide hydrochloride typically involves the reaction of methylamine with ethanethioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{CH}_3\text{NH}_2 + \text{CH}_3\text{CSNH}_2 \rightarrow \text{CH}_3\text{NHCH}_2\text{CSNH}_2 ]
The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent the decomposition of the reactants and to maximize the yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethanethioamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted ethanethioamide derivatives.
Scientific Research Applications
2-(Methylamino)ethanethioamide hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly histamine H2-receptor antagonists.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethanethioamide hydrochloride involves its role as an intermediate in the synthesis of histamine H2-receptor antagonists. These antagonists work by blocking the action of histamine on the H2 receptors in the stomach, thereby reducing the production of stomach acid. The molecular targets include the H2 receptors, and the pathways involved are related to the inhibition of gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Nizatidine: A histamine H2-receptor antagonist related to ranitidine.
Ranitidine: Another histamine H2-receptor antagonist used to reduce stomach acid production.
Uniqueness
2-(Methylamino)ethanethioamide hydrochloride is unique in its specific use as an intermediate in the synthesis of nizatidine. Its chemical structure allows for specific interactions in the synthesis process, making it a valuable compound in pharmaceutical chemistry .
Properties
IUPAC Name |
2-(methylamino)ethanethioamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLZGLCFPGKIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=S)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)




